Cas no 354-38-1 (Trifluoroacetamide)

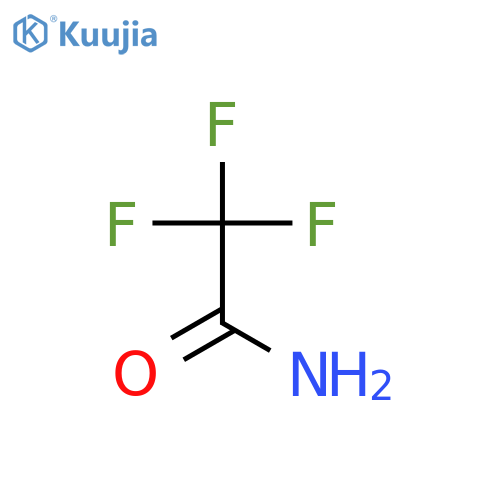

Trifluoroacetamide structure

商品名:Trifluoroacetamide

Trifluoroacetamide 化学的及び物理的性質

名前と識別子

-

- Trifluoroacetamide

- TRIFLUOROACETIC ACID AMIDE

- 2,2,2-trifluoro-acetamid

- CF3CONH2

- Triflouroacetamide

- Acetamide, 2,2,2-trifluoro-

- 2,2,2-TRIFLOUROACET-AMIDE (TFAA)

- 2,2,2-Trifluoroacetamide (TFAA)

- 2,2,2-Trifluoroacetamide

- 2,2,2-Trifluoro-acetamide

- 2,2-Trifluoroacetamide

- Acetamide,2,2,2-trifluoro

- N-trifluoroacetamide

- trifluoroacetyl amine

- trifluoromethyl amino ketone

- trifluoromethylamide

- 36MU16BYFK

- NRKYWOKHZRQRJR-UHFFFAOYSA-N

- C2H2F3NO

- trifluroacetamide

- trifluoro-acetamide

- PubChem12622

- Trifluoroacetamide, 97%

- 2,2,2 trifluoroacetamide

- 2,2,2-trifluoro acetamide

- KSC490E7N

- CHEMBL117012

- NSC9449

- CS-W018487

- BDBM50226184

- 354-38-1

- FT-0609032

- EINECS 206-559-9

- A822807

- F0001-1023

- TRIFLUOROACETAMIDINE,TECH.

- DTXSID1059868

- NSC-9449

- EC 206-559-9

- UNII-36MU16BYFK

- YCLITVUUQICKAU-UHFFFAOYSA-N

- T0598

- SCHEMBL142

- AKOS005207149

- MFCD00008008

- AI3-52681

- AMY3625

- NS00009326

- D71062

- Q-200152

- Q27256578

- EN300-19421

- NSC 9449

- DB-048810

- DTXCID0039011

- Acetamide, 2,2,2trifluoro

- STL146458

- BBL027671

- FT46948

-

- MDL: MFCD00008008

- インチ: 1S/C2H2F3NO/c3-2(4,5)1(6)7/h(H2,6,7)

- InChIKey: NRKYWOKHZRQRJR-UHFFFAOYSA-N

- ほほえんだ: FC(C(N([H])[H])=O)(F)F

- BRN: 1753625

計算された属性

- せいみつぶんしりょう: 113.00900

- どういたいしつりょう: 113.009

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 85.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 43.1

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.4176 (estimate)

- ゆうかいてん: 72.0 to 75.0 deg-C

- ふってん: 163°C

- フラッシュポイント: 162-164°C

- PH値: 3.6 (460g/l, H2O, 23℃)

- ようかいど: 460 g/L (20°C)

- すいようせい: 460 g/L (20 ºC)

- PSA: 43.09000

- LogP: 0.73430

- ようかいせい: 使用できません

- かんど: 光に敏感

Trifluoroacetamide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:1759

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

-

危険物標識:

- 危険レベル:8

- 包装グループ:III

- TSCA:T

- リスク用語:R36/37/38

- 包装カテゴリ:III

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:8

- セキュリティ用語:8

- 包装等級:III

Trifluoroacetamide 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Trifluoroacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T895973-250g |

2,2,2-Trifluoroacetamide |

354-38-1 | 250g |

$ 64.00 | 2023-09-05 | ||

| abcr | AB223268-250 g |

2,2,2-Trifluoroacetamide, 99%; . |

354-38-1 | 99% | 250g |

€95.60 | 2023-02-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0598-500g |

Trifluoroacetamide |

354-38-1 | 98.0%(GC) | 500g |

¥2695.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T85590-1kg |

Trifluoroacetamide |

354-38-1 | 1kg |

¥596.0 | 2021-09-07 | ||

| Life Chemicals | F0001-1023-10g |

trifluoroacetamide |

354-38-1 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T85590-25g |

Trifluoroacetamide |

354-38-1 | 97% | 25g |

¥19.0 | 2023-09-06 | |

| TRC | T895973-100g |

2,2,2-Trifluoroacetamide |

354-38-1 | 100g |

$ 52.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T85590-500g |

Trifluoroacetamide |

354-38-1 | 97% | 500g |

¥170.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001040-100g |

Trifluoroacetamide |

354-38-1 | 97% | 100g |

¥63 | 2024-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001040-500g |

Trifluoroacetamide |

354-38-1 | 97% | 500g |

¥280 | 2024-05-24 |

Trifluoroacetamide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:354-38-1)2,2,2-三氟乙酰胺

注文番号:LE1631878

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:29

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:354-38-1)Trifluoroacetamide

注文番号:LE2152

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:41

価格 ($):discuss personally

Trifluoroacetamide 関連文献

-

1. A novel total synthesis of (±)-aspidospermidineOwen Callaghan,Christopher Lampard,Alan R. Kennedy,John A. Murphy J. Chem. Soc. Perkin Trans. 1 1999 995

-

2. One-pot preparation of isomeric acetyl- and 2,2,2-trifluoroacetyl-azidothiophenes by selective bifunctionalization of dibromothiophenes via halogen–lithio exchangePiero Spagnolo,Paolo Zanirato J. Chem. Soc. Perkin Trans. 1 1996 963

-

Timothy J. Donohoe,Lee Mitchell,Michael J. Waring,Madeleine Helliwell,Andrew Bell,Nicholas J. Newcombe Org. Biomol. Chem. 2003 1 2173

-

Xin Ming,Ping Ding,Peter Leonard,Simone Budow,Frank Seela Org. Biomol. Chem. 2012 10 1861

-

Xiaoyu Xie,Pinhua Li,Qing Shi,Lei Wang Org. Biomol. Chem. 2017 15 7678

354-38-1 (Trifluoroacetamide) 関連製品

- 354-37-0(Trifluoroacetamidine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 5587-61-1(Triisocyanato(methyl)silane)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:354-38-1)Trifluoroacetamide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:354-38-1)Trifluoroacetamide

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ